molecular formula C8H2ClFN2 B8611603 2-Chloro-4-fluoroisophthalonitrile

2-Chloro-4-fluoroisophthalonitrile

Cat. No.: B8611603
M. Wt: 180.56 g/mol
InChI Key: OIOOJIZDOMWYER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-fluoroisophthalonitrile is a useful research compound. Its molecular formula is C8H2ClFN2 and its molecular weight is 180.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H2ClFN2

Molecular Weight

180.56 g/mol

IUPAC Name

2-chloro-4-fluorobenzene-1,3-dicarbonitrile

InChI

InChI=1S/C8H2ClFN2/c9-8-5(3-11)1-2-7(10)6(8)4-12/h1-2H

InChI Key

OIOOJIZDOMWYER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)Cl)C#N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-4-fluoro-3-formylbenzonitrile (597 mg) in 1-methyl-2-pyrrolidone (10 mL) was added hydroxyammonium hydrochloride (310 mg), and the mixture was stirred at 100° C. for 1 hr. The reaction mixture was ice-cooled at 0° C., and thionyl chloride (0.735 mL) was added dropwise thereto. The mixture was stirred at the same temperature for 30 min, water was added to the mixture and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was recrystallized from hexane to give the title compound as yellow crystals (yield: 503 mg).
Quantity
597 mg
Type
reactant
Reaction Step One
Name
hydroxyammonium hydrochloride
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.735 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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